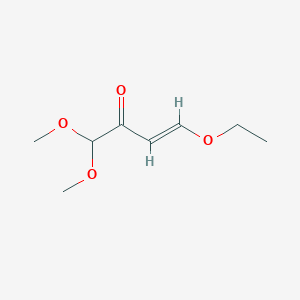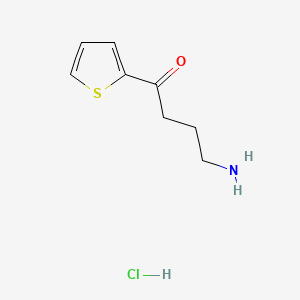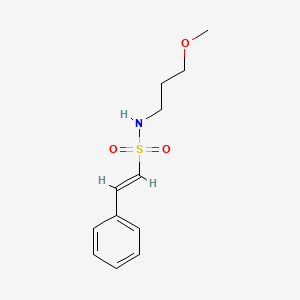
4-Ethoxy-1,1-dimethoxybut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-1,1-dimethoxybut-3-en-2-one is an organic compound with the molecular formula C8H14O4 It is a derivative of butenone, characterized by the presence of ethoxy and dimethoxy functional groups
Vorbereitungsmethoden
The synthesis of 4-Ethoxy-1,1-dimethoxybut-3-en-2-one typically involves the reaction of ethyl vinyl ether with dimethyl acetal in the presence of an acid catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-Ethoxy-1,1-dimethoxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or dimethoxy groups with other functional groups using reagents like sodium methoxide or sodium ethoxide.
Addition: It can undergo addition reactions with organometallic reagents like Grignard reagents to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-1,1-dimethoxybut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways involving butenone derivatives.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-1,1-dimethoxybut-3-en-2-one involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes that catalyze oxidation or reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, contributing to the compound’s overall biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-1,1-dimethoxybut-3-en-2-one can be compared with similar compounds such as:
4-Dimethylamino-1,1-dimethoxybut-3-en-2-one: This compound has a dimethylamino group instead of an ethoxy group, leading to different chemical reactivity and applications.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: The presence of trifluoromethyl groups in this compound imparts unique electronic properties, making it useful in different chemical contexts.
1,1,1-Trichloro-4-ethoxybut-3-en-2-one:
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
(E)-4-ethoxy-1,1-dimethoxybut-3-en-2-one |
InChI |
InChI=1S/C8H14O4/c1-4-12-6-5-7(9)8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+ |
InChI-Schlüssel |
ABFLYMKMOPWLDV-AATRIKPKSA-N |
Isomerische SMILES |
CCO/C=C/C(=O)C(OC)OC |
Kanonische SMILES |
CCOC=CC(=O)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)


![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)





amine hydrochloride](/img/structure/B13489112.png)


![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)
